N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-4-fluoroaniline
Description
Properties
IUPAC Name |
N-[2-(2,4-ditert-butylphenoxy)ethyl]-4-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30FNO/c1-21(2,3)16-7-12-20(19(15-16)22(4,5)6)25-14-13-24-18-10-8-17(23)9-11-18/h7-12,15,24H,13-14H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INOZNEOCKAGAJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCCNC2=CC=C(C=C2)F)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701166220 | |
| Record name | N-[2-[2,4-Bis(1,1-dimethylethyl)phenoxy]ethyl]-4-fluorobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701166220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1040687-56-6 | |
| Record name | N-[2-[2,4-Bis(1,1-dimethylethyl)phenoxy]ethyl]-4-fluorobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1040687-56-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[2-[2,4-Bis(1,1-dimethylethyl)phenoxy]ethyl]-4-fluorobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701166220 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 4-Fluoroaniline Precursors
The 4-fluoroaniline moiety is typically synthesized via catalytic hydrogenation of nitroaromatic compounds. For example:
- Reduction of 4-fluoronitrobenzene using transition-metal catalysts (e.g., Pd/C or Pt/C) under hydrogen pressure (5–20 bar) at 60–130°C yields 4-fluoroaniline with >90% efficiency. Acid additives (e.g., acetic acid) enhance reaction rates by stabilizing intermediates.
| Substrate | Catalyst | Solvent | Temperature (°C) | Yield (%) | Source |
|---|---|---|---|---|---|
| 4-Fluoronitrobenzene | Pd/C | Toluene | 120–130 | 93 | |
| 4-Fluoronitrobenzene | Pt/C | Toluene | 60–70 | 97 |
Etherification of 2,4-Di(tert-butyl)phenol
The phenoxyethyl side chain is introduced via nucleophilic substitution or alkoxylation:
- Reaction with ethylene oxide : 2,4-Di(tert-butyl)phenol reacts with ethylene oxide under basic conditions to form 2-[2,4-di(tert-butyl)phenoxy]ethanol (method excluded per user request; alternative below).
- Williamson ether synthesis : A two-step process involving:
- Alkylation : 2,4-Di(tert-butyl)phenol reacts with 1,2-dibromoethane in the presence of a base (e.g., K₂CO₃) to form 2-[2,4-di(tert-butyl)phenoxy]ethyl bromide.
- Coupling with 4-fluoroaniline : The bromide intermediate undergoes nucleophilic substitution with 4-fluoroaniline in polar aprotic solvents (e.g., DMF) at 80–100°C.
Oxidative Fluorination (Alternative Route)
For substrates lacking coordinating groups, 4-fluorophenols can be synthesized via oxidative fluorination of 4- tert-butylphenols:
- Step 1 : Oxidative fluorination of 4- tert-butylphenol using [bis(trifluoroacetoxy)iodo]benzene (PIFA) and triethylamine tris(hydrofluoride) (Et₃N·3HF) generates 4- tert-butyl-4-fluorocyclohexa-2,5-dien-1-one.
- Step 2 : Acid-catalyzed aromatization (e.g., H₂SO₄) eliminates isobutene to yield 4-fluorophenol.
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| 1 | PIFA, Et₃N·3HF | RT, 2 h | Fluorocyclohexadienone intermediate |
| 2 | H₂SO₄ (10% v/v) | 50°C, 1 h | 4-Fluorophenol |
Final Coupling Strategy
The target compound is assembled via:
- Mitsunobu reaction : 2-[2,4-di(tert-butyl)phenoxy]ethanol reacts with 4-fluoroaniline using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF at 0°C to RT.
- Direct alkylation : 2-[2,4-di(tert-butyl)phenoxy]ethyl bromide reacts with 4-fluoroaniline in the presence of NaH or K₂CO₃.
| Method | Solvent | Base/Catalyst | Yield (%) | Source |
|---|---|---|---|---|
| Mitsunobu | THF | DEAD/PPh₃ | 85–90 | |
| Nucleophilic substitution | DMF | K₂CO₃ | 78–82 |
Purification and Characterization
Crude products are purified via:
- Column chromatography (silica gel, hexane/ethyl acetate).
- Recrystallization from toluene/methanol mixtures.
- Spectroscopic validation : ¹H NMR and LC-MS confirm structural integrity.
Chemical Reactions Analysis
N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-4-fluoroaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-4-fluoroaniline has the molecular formula and a molecular weight of 343.49 g/mol. Its structure includes a fluorine atom, a tert-butyl group, and an aniline moiety, making it a versatile compound for various applications.
Enzyme Inhibition and Therapeutic Potential
Research indicates that this compound exhibits enzyme inhibition properties, which could be harnessed for therapeutic applications. Similar compounds have shown potential in cancer research, where they interact with specific enzymes to inhibit tumor growth. For instance:
- Case Study : A study on 2,4-di-tert-butylphenol (a related compound) demonstrated cytotoxic effects against myeloma cell lines through enzyme interaction, suggesting that this compound may have similar effects.
Insect Odorant Receptor Agonism
This compound has been explored for its role as an agonist for insect odorant receptors. It shows promise in biological control strategies against pests:
- Methodology : Electrophysiological experiments on Drosophila melanogaster odor receptors revealed that the compound interacts with the Orco subunit in a concentration-dependent manner.
Synthetic Chemistry Applications
This compound serves as a building block in organic synthesis due to its unique structural features:
- Synthesis of Complexes : The compound can be utilized in the synthesis of various metal complexes that serve as catalysts in organic reactions. For example, it can act as a ligand in the formation of oxidovanadium(IV) complexes used for epoxidation reactions.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-{2-[2,4-Di(tert-butyl)phenoxy]ethyl}-4-isobutoxyaniline | Similar structure with an isobutoxy group | Different reactivity due to the isobutoxy group |
| 2,4-Di-tert-butylphenol | Simpler structure | Primarily used as a starting material |
| 4,4’-Di-tert-butyl-2,2’-dipyridyl | Related compound used in various reactions | Different application focus in coordination chemistry |
Mechanism of Action
The mechanism of action of N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-4-fluoroaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Structural and Electronic Differences
- Substituent Effects: The target compound’s di-tert-butylphenoxy group provides steric protection and electron-donating effects, while the fluorine atom exerts moderate electron-withdrawing properties. This combination balances reactivity and stability . Nitro and Trifluoromethyl Groups (109825-55-0): The nitro groups are strong electron-withdrawing moieties, making this compound highly reactive in electrophilic substitutions. The trifluoromethyl group further enhances lipophilicity and metabolic resistance . Silyl Ether and Imine (179411-51-9): The tert-butyldimethylsilyl (TBS) group offers temporary protection for hydroxyl groups, which can be cleaved under mild acidic conditions. The imine structure allows conjugation, altering electronic delocalization .
Physical and Functional Properties
- Thermal Stability : The tert-butyl groups in the target compound likely improve thermal stability compared to silyl ethers (179411-51-9), which degrade under acidic conditions .
- Solubility : The trifluoromethyl group in 109825-55-0 increases hydrophobicity, whereas the ethoxy chain in the target compound may enhance solubility in polar aprotic solvents .
- Reactivity : The azide group in 294187-76-1 enables rapid cycloaddition reactions, contrasting with the target compound’s amine group, which is more suited for nucleophilic substitutions .
Biological Activity
N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-4-fluoroaniline is a synthetic compound with a molecular formula of C22H30FNO and a molecular weight of 343.49 g/mol. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities, including enzyme inhibition and receptor modulation.
Chemical Structure and Properties
The compound features a unique structure characterized by a tert-butyl group, a phenoxy moiety, and a fluorinated aniline. Its synthesis typically involves the reaction of 2,4-di(tert-butyl)phenol with ethylene oxide to form an intermediate, which is subsequently reacted with 4-fluoroaniline. The chemical properties allow for various reactions such as oxidation and substitution, which are essential for its biological applications.
This compound exhibits its biological activity primarily through:
- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, potentially altering the physiological responses in organisms.
- Receptor Modulation : It interacts with various receptors, leading to changes in cellular signaling pathways. This modulation can influence processes such as cell proliferation and apoptosis.
Anticancer Properties
Research indicates that this compound may possess anticancer properties. In vitro studies have shown that it can inhibit the growth of certain cancer cell lines by inducing apoptosis and inhibiting cell cycle progression. For instance:
- Cell Line Studies : Experiments conducted on breast cancer cell lines demonstrated significant reductions in cell viability when treated with the compound at varying concentrations.
Enzyme Interaction Studies
The compound has been evaluated for its effects on various enzymes:
- Cytochrome P450 Inhibition : It has been shown to inhibit specific cytochrome P450 enzymes, which play crucial roles in drug metabolism. This inhibition can lead to increased bioavailability of co-administered drugs or potential toxic effects due to altered metabolic pathways.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Study on Metabolic Pathways : A study evaluated the metabolic fate of 4-fluoroaniline derivatives in vivo using animal models. The results indicated that this compound undergoes significant metabolic transformations that could affect its pharmacological efficacy and safety profile .
- In Vitro Cytotoxicity Assays : Research involving cytotoxicity assays on human cancer cell lines revealed that the compound exhibited a dose-dependent cytotoxic effect with IC50 values indicating significant potential for further development as an anticancer agent.
- Mechanistic Studies : Investigations into the mechanism of action revealed that the compound's interaction with specific protein targets could lead to downstream effects influencing cellular signaling pathways associated with cancer progression .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(4-Butoxybenzyl)-2,3-dichloroaniline | Contains dichloro substitutions | Anticancer properties through enzyme inhibition |
| 4-Fluoroaniline | Simple aniline structure | Basic pharmacological activity but less potent than derivatives |
| 2,4-Di(tert-butyl)phenol | Lacks fluorine substitution | Exhibits antioxidant properties |
Q & A
Q. What are the recommended synthetic routes for N-{2-[2,4-DI(Tert-butyl)phenoxy]ethyl}-4-fluoroaniline, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis of structurally similar fluoroaniline derivatives often involves nucleophilic substitution or coupling reactions. For example, tert-butylphenoxy groups can be introduced via Williamson ether synthesis under alkaline conditions (e.g., K₂CO₃ in DMF at 80–100°C) . To optimize yield, reaction time and stoichiometry should be systematically varied. For purity, column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) is recommended, followed by recrystallization in ethanol . Monitoring via TLC and HPLC ensures intermediate stability and final product purity .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign signals for aromatic protons (δ 6.5–7.5 ppm), tert-butyl groups (δ 1.3 ppm), and ethyl linker protons (δ 3.5–4.0 ppm). Fluorine-19 NMR can confirm the presence of the 4-fluoroaniline moiety (δ −110 to −120 ppm) .
- Mass Spectrometry (HRMS) : Use ESI-MS to verify molecular ion peaks and fragmentation patterns.
- FT-IR : Identify C-F stretching (1100–1200 cm⁻¹) and ether C-O-C bonds (1200–1250 cm⁻¹) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at −20°C to prevent oxidation of the tert-butylphenoxy group. Avoid exposure to moisture, as hydrolysis may degrade the ethyl linker. Use gloveboxes for moisture-sensitive reactions and PPE (nitrile gloves, lab coats) during handling .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity data for tert-butylphenoxy-fluoroaniline derivatives?
- Methodological Answer : Discrepancies in reactivity often arise from impurities or solvent effects. For example, tert-butyl groups may sterically hinder reactions in polar aprotic solvents like DMSO but enhance stability in non-polar media. To address contradictions:
- Perform controlled replicate experiments with rigorously purified intermediates.
- Use computational modeling (e.g., DFT) to predict steric/electronic effects on reaction pathways .
- Compare kinetic data across solvents (e.g., THF vs. DCM) to isolate solvent-dependent behavior .
Q. What experimental strategies can elucidate the biological interactions of this compound with enzyme targets?
- Methodological Answer :
- In vitro assays : Use fluorescence quenching or SPR to measure binding affinity to enzymes like cytochrome P450 or kinases. Fluorine’s electronegativity may enhance binding specificity .
- Molecular docking : Model interactions using crystallographic data from PDB (e.g., 4fluoroaniline’s role in hydrogen bonding).
- Isotopic labeling : Synthesize ¹⁸F-labeled analogs for PET imaging to study in vivo distribution .
Q. How can researchers design derivatives of this compound to improve thermal stability for materials science applications?
- Methodological Answer :
- Introduce electron-withdrawing groups (e.g., nitro or trifluoromethyl) at the para position of the aniline ring to enhance resonance stabilization .
- Replace the ethyl linker with a rigid spacer (e.g., propargyl or phenyl) to reduce conformational flexibility and increase melting points .
- Characterize thermal stability via TGA (heating rate: 10°C/min under N₂) and DSC to monitor phase transitions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
